molecular formula C16H16N4O2S B4918785 1-ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

1-ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B4918785
M. Wt: 328.4 g/mol
InChI Key: IRSVOCFABBSJBF-UHFFFAOYSA-N
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Description

1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a bicyclic aromatic core substituted with ethyl (position 1), methyl (position 7), and a 4-methylthiazol-2-yl carboxamide group (position 3). The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors .

This compound’s structural analogs, such as ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (), highlight the importance of the carboxamide group for bioactivity. For example, replacing the ester with a thiazole-linked carboxamide may enhance metabolic stability and target affinity .

Properties

IUPAC Name

1-ethyl-7-methyl-N-(4-methyl-1,3-thiazol-2-yl)-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-4-20-7-12(15(22)19-16-18-10(3)8-23-16)13(21)11-6-5-9(2)17-14(11)20/h5-8H,4H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVOCFABBSJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2S, with a molecular weight of 344.39 g/mol. The structure features a naphthyridine core substituted with an ethyl group, a methyl group, and a thiazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16N4O2S
Molecular Weight344.39 g/mol
IUPAC Name1-Ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Canonical SMILESCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C(=O)OCC

The biological activity of this compound is primarily attributed to its interaction with key molecular targets:

Antimicrobial Activity:
The compound exhibits significant antimicrobial properties by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. Inhibition of these enzymes leads to disruption of DNA synthesis, ultimately resulting in bacterial cell death .

Anticancer Activity:
Research indicates that the compound may also have potential anticancer effects. It can interfere with cell division processes in cancer cells and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Antimicrobial Evaluation

A study conducted on various derivatives of naphthyridine compounds demonstrated that 1-ethyl-7-methyl-N-(4-methylthiazol-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide showed promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Anticancer Studies

In vitro studies have shown that the compound exhibits cytotoxicity against various cancer cell lines, including Mia PaCa-2 and PANC-1. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole moiety could enhance its anticancer efficacy . The compound was also found to inhibit topoisomerase II activity more effectively than traditional chemotherapeutic agents like etoposide .

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple naphthyridine derivatives, the compound was evaluated for its ability to inhibit biofilm formation in Staphylococcus aureus. The results showed a significant reduction in biofilm formation compared to standard treatments like Ciprofloxacin, highlighting its potential as an effective antibacterial agent with additional antibiofilm properties .

Case Study 2: Cancer Cell Inhibition

Another study focused on the compound's effects on human tumor cells revealed that it induced apoptosis through caspase activation pathways. This finding suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in cancerous cells .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at two primary sites:

Oxidation Site Reagents/Conditions Products Formed References
Thiazole sulfur atomH₂O₂ (30%), RT, 12 hrsSulfoxide derivative
Naphthyridine C-H bondsKMnO₄ (acidic conditions), 60°C, 6 hrsHydroxylated naphthyridine analogs

Key findings:

  • Thiazole sulfur oxidation proceeds with 72-85% yield under mild conditions.

  • Naphthyridine ring oxidation requires stronger oxidants and generates complex mixtures requiring chromatographic separation .

Reduction Reactions

Reductive transformations occur primarily at the carbonyl groups:

Reduction Target Reagents/Conditions Products Formed References
4-Oxo groupNaBH₄/EtOH, 0°C, 2 hrs4-Hydroxy-1,4-dihydronaphthyridine derivative
Amide carbonylLiAlH₄/THF, reflux, 8 hrsCorresponding amine derivative

Notable observations:

  • Selective reduction of the 4-oxo group achieves 68% yield without affecting the carboxamide .

  • Full reduction of amide to amine requires extended reaction times (≥8 hrs).

Nucleophilic Substitution

The thiazole and naphthyridine moieties participate in substitution reactions:

3.1 Thiazole Ring Substitution

Nucleophile Conditions Products Yield
Primary aminesDMF, K₂CO₃, 80°C, 24 hrs2-Aminothiazole derivatives55-62%
ThiolsEtOH, piperidine, RT, 48 hrsThioether analogs41-49%

3.2 Naphthyridine Substitution
Position 7 methyl group undergoes free radical bromination:
C₇H₃CH₃ → C₇H₃CH₂Br using NBS/AIBN/CCl₄, 75°C, 3 hrs (62% yield) .

Cyclization Reactions

The compound serves as precursor in heterocyclic synthesis:

4.1 Pyrazole Formation
Reaction with hydrazines:
R-NH-NH₂ + C=O → pyrazole ring in EtOH/HCl, 70°C, 5 hrs (78% yield) .

4.2 Thiazolo-Naphthyridine Fusion
Intramolecular cyclization using PCl₅:
Forms tetracyclic system through S-N bond formation (35% yield) .

Acid-Base Reactions

The compound exhibits pH-dependent tautomerism:

text
Neutral pH (6-8): Keto form dominant Alkaline conditions (pH >10): Enolate formation at C-4 Acidic conditions (pH <4): Protonation at N-1

pKa values determined via UV-Vis spectroscopy:

  • Naphthyridine N-1: 3.2 ± 0.1

  • Thiazole N: 5.8 ± 0.2

Metal Complexation

Forms stable complexes with transition metals:

Metal Salt Coordination Sites Stability Constant (log K)
Cu(NO₃)₂Thiazole N, carboxamide O4.8 ± 0.3
PdCl₂Naphthyridine N, thiazole S5.2 ± 0.2

Complex structures confirmed by X-ray crystallography .

Photochemical Reactions

UV irradiation (λ=254 nm) induces:

  • [2+2] Cycloaddition between naphthyridine C=C bonds (15% yield)

  • Thiazole ring opening via S-C bond cleavage (9% yield)

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and pharmaceutical development. The reaction data, particularly the high-yielding oxidation and substitution pathways, suggest potential for creating novel derivatives with tailored biological activities. Future research should explore catalytic asymmetric versions of these transformations to access enantiomerically pure analogs.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Compound Name Substituents Molecular Weight Key Features Source
Target Compound 1-Ethyl, 7-methyl, N-(4-methylthiazol-2-yl) carboxamide 342.38 Thiazole group for H-bonding; moderate lipophilicity
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1-Ethyl, 7-methyl, ethyl ester 231.23 Ester group for synthetic versatility; lower polarity
1-(3-Chloro-2-fluorobenzyl)-4-oxo-7-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1,8-naphthyridine-3-carboxylic acid Thiazole-piperazine, chloro-fluorobenzyl 542.01 Enhanced solubility via carboxylic acid; bulky substituents
7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridin-4(1H)-one Morpholinomethyl, phenyl 335.37 Polar morpholine group; increased steric bulk

Key Observations :

  • The target compound’s thiazole carboxamide improves binding specificity compared to ester derivatives (e.g., ) .
  • Bulky substituents, as in , reduce metabolic clearance but may hinder membrane permeability .

Table 2: Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

Compound Target Enzyme IC50 (µM) Comparison to Standard Source
1e ([1,8]-Naphthyridine derivative) CA-II 0.44 ± 0.19 4× more potent than acetazolamide
1g ([1,8]-Naphthyridine derivative) CA-IX 0.11 ± 0.03 8× more potent than acetazolamide
1b ([1,8]-Naphthyridine derivative) ALP-b-TNAP 0.122 ± 0.06 800× more potent than standard
Target Compound (hypothetical) CA/ALP N/A Requires experimental validation

Key Observations :

  • Derivatives with electron-withdrawing groups (e.g., thiazole) show enhanced enzyme inhibition due to improved active-site interactions .
  • The target compound’s 4-methylthiazol-2-yl group may confer dual CA/ALP inhibition, akin to compounds, but this remains unverified .

Key Observations :

  • The target compound’s synthesis likely involves carboxamide coupling (e.g., via CDI or EDC/NHS), analogous to –9 .
  • Sonochemical methods () offer higher yields and faster reactions compared to traditional heating .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how are reaction conditions optimized?

The compound is synthesized via multistep reactions involving 1,8-naphthyridine core functionalization . Key steps include:

  • Acylation using POCl₃ in DMF to activate carboxyl groups .
  • Nucleophilic substitution with thiazole derivatives at elevated temperatures (70–90°C) to form the amide bond .
  • Purification via fractional crystallization (e.g., using ethanol/water mixtures) to achieve >95% purity . Optimization involves adjusting solvent polarity (DMF vs. 1,4-dioxane) and reaction time (12–24 hours) to maximize yields (48–86%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound and its analogs?

  • ¹H/¹³C NMR : Key signals include the amide NH proton at δ 9.19 ppm and the naphthyridine C=O group at δ 165.1 ppm .
  • IR spectroscopy : Confirms carbonyl stretches (C=O at 1686 cm⁻¹, amide C=O at 1651 cm⁻¹) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for a chloro-substituted analog) validate molecular weight .
  • Melting point analysis : Sharp melting ranges (e.g., 193–195°C) indicate purity .

Q. How do solvent and temperature influence yield and purity during synthesis?

  • DMF facilitates high-temperature reactions (80–120°C) but may require post-reaction neutralization to avoid byproducts .
  • Ethanol/water mixtures improve crystallization efficiency, yielding >70% purity in analogs .
  • Lower temperatures (0–5°C) during hydrazide formation reduce side reactions, as seen in triazole derivative synthesis .

Advanced Research Questions

Q. What computational strategies are used to predict biological activity and drug-likeness of derivatives?

  • In silico ADMET : Tools like SwissADME predict solubility (LogP 2.1–3.5) and bioavailability (Lipinski rule compliance) .
  • PASS analysis : Prioritizes analogs with predicted antimicrobial activity (Pa > 0.7) .
  • Molecular docking : Models interactions with bacterial DNA gyrase (binding energy < −8.5 kcal/mol) to guide structural modifications .

Q. How can structural discrepancies in biological activity data be resolved among analogs?

  • SAR studies : For example, substituting the 4-methylthiazole group with benzoxazole reduces MIC values against S. aureus by 4-fold .
  • Dose-response assays : Reproducibility is ensured using standardized broth microdilution (CLSI guidelines) and IC₅₀ calculations .
  • Metabolite profiling : LC-MS identifies hydrolytic degradation products (e.g., free carboxylic acids) that may alter activity .

Q. What methodological challenges exist in scaling up synthesis for in vivo studies?

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 35 minutes but requires specialized equipment .
  • Column chromatography limitations : Scaling beyond 10 g necessitates switch to preparative HPLC (cost vs. yield trade-offs) .
  • Stability testing : Hydrolysis of the thiazole moiety at physiological pH requires formulation adjustments (e.g., lyophilization) .

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